molecular formula C16H13Cl2NO2 B444243 3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one CAS No. 351013-78-0

3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one

Cat. No.: B444243
CAS No.: 351013-78-0
M. Wt: 322.2g/mol
InChI Key: MKRVMPJGFCWINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenylamino group, a furan ring, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This can be achieved through the acylation of 2,4-dichloroaniline with appropriate reagents under controlled conditions. The subsequent steps involve the formation of the furan ring and the cyclohexenone moiety through cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The dichlorophenylamino group can bind to enzymes or receptors, inhibiting their activity. The furan ring and cyclohexenone moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dichloroanilino)-5-(2-furyl)-2-cyclohexen-1-one is unique due to its combination of a furan ring and a cyclohexenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

351013-78-0

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2g/mol

IUPAC Name

3-(2,4-dichloroanilino)-5-(furan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H13Cl2NO2/c17-11-3-4-15(14(18)8-11)19-12-6-10(7-13(20)9-12)16-2-1-5-21-16/h1-5,8-10,19H,6-7H2

InChI Key

MKRVMPJGFCWINB-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3

Canonical SMILES

C1C(CC(=O)C=C1NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

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